molecular formula C13H10ClN3O3S B14205551 3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide CAS No. 820214-17-3

3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide

Cat. No.: B14205551
CAS No.: 820214-17-3
M. Wt: 323.76 g/mol
InChI Key: OPHVRMBDDUQBHY-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide typically involves the reaction of 2-chloroaniline with a suitable thiadiazine precursor. One common method includes the cyclization of 2-chloroaniline with a sulfonamide derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiadiazine derivatives.

Scientific Research Applications

3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the 2-chlorophenyl group, resulting in different chemical properties.

    3-amino-4H-1,2,4-benzothiadiazine-5-ol 1,1-dioxide: Contains an amino group instead of the 2-chlorophenyl group.

    2-chloro-4H-1,2,4-benzothiadiazine-1,1-dioxide: Similar structure but with a chlorine atom at a different position.

Uniqueness

The presence of the 2-chlorophenyl group in 3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other benzothiadiazine derivatives and potentially more suitable for certain applications.

Properties

CAS No.

820214-17-3

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

3-(2-chloroanilino)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol

InChI

InChI=1S/C13H10ClN3O3S/c14-8-4-1-2-5-9(8)15-13-16-12-10(18)6-3-7-11(12)21(19,20)17-13/h1-7,18H,(H2,15,16,17)

InChI Key

OPHVRMBDDUQBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NS(=O)(=O)C3=CC=CC(=C3N2)O)Cl

Origin of Product

United States

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